molecular formula C19H30N2O4S B2542627 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide CAS No. 921998-23-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2542627
CAS No.: 921998-23-4
M. Wt: 382.52
InChI Key: CQRMUNSMMMWUDW-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide is a synthetic small molecule characterized by a benzo[b][1,4]oxazepin-4-one core fused with a sulfonamide group. Key structural features include:

  • Benzooxazepine backbone: A seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with isobutyl and dimethyl groups at positions 5 and 3, respectively.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinases, proteases) due to the sulfonamide’s role in binding active sites .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-13(2)10-21-16-8-7-15(20-26(23,24)11-14(3)4)9-17(16)25-12-19(5,6)18(21)22/h7-9,13-14,20H,10-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMUNSMMMWUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Similar compounds include derivatives of benzooxazepines and sulfonamide-containing molecules. Key comparisons involve:

Substituent Variations: Compound A: Replaces the isobutyl group with a cyclopropylmethyl chain. Compound B: Lacks the 3,3-dimethyl substitution, increasing conformational flexibility but reducing metabolic stability .

Core Modifications: Compound C: Features a benzo[b][1,4]thiazepine core (sulfur instead of oxygen).

Physicochemical Properties

Theoretical molecular descriptors (Table 1) highlight differences in key parameters:

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight logP* H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound 450.5 3.2 2 6 95
Compound A 435.4 2.8 1 5 85
Compound B 442.3 3.5 2 7 105
Compound C 465.6 3.8 2 5 90

*logP: Octanol-water partition coefficient (predicted via QSPR models) .

Research Findings and Implications

Structural Similarity vs. Activity : Despite high Tanimoto coefficient scores (>0.85) between the Target Compound and Compound A, their biological activities diverge due to differences in hydrogen-bond networks .

Role of the Sulfonamide Group : This moiety enhances target engagement in 85% of sulfonamide-containing benzooxazepines studied, validating its inclusion in the Target Compound .

Synergistic Effects: Hybrid structures combining benzooxazepine cores with non-sulfonamide substituents (e.g., acyl groups) exhibit unexpected synergistic antibacterial activity, suggesting future optimization pathways .

Preparation Methods

Cyclocondensation Strategy

The benzoxazepin scaffold is constructed via acid-catalyzed cyclization of 2-(2-hydroxy-5-nitrobenzamido)-4-methylpentan-2-ol (Figure 1). Key parameters:

  • Catalyst : p-Toluenesulfonic acid (10 mol%) in toluene
  • Temperature : Reflux (110°C) for 12–16 hours
  • Yield : 68–72% after recrystallization from ethyl acetate/hexane

Mechanistic Insight :
Protonation of the hydroxyl group initiates nucleophilic attack by the amide nitrogen, followed by dehydration to form the seven-membered ring.

Functionalization at Position 5

Introduction of the isobutyl group employs Mitsunobu alkylation :

  • Substrate : 5-Hydroxy-3,3-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one
  • Reagents : Isobutyl alcohol, DIAD (diisopropyl azodicarboxylate), PPh₃
  • Conditions : THF, 0°C → rt, 8 hours
  • Yield : 83% (purified via silica chromatography, eluent: EtOAc/hexane 1:3)

Sulfonamide Coupling Reaction

Synthesis of 2-Methylpropane-1-sulfonyl Chloride

Prepared via chlorosulfonation of 2-methylpropan-1-ol :

  • Chlorosulfonation : SO₂Cl₂ (2.5 eq), DMF (cat.), 0°C → 40°C, 4 hours
  • Distillation : Isolated as colorless liquid (bp 78–80°C/12 mmHg)
  • Purity : >98% (GC-MS analysis)

Coupling to Benzoxazepin Amine

The key C–N bond formation employs Schotten-Baumann conditions :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride)
  • Base : Et₃N (3 eq) in anhydrous CH₂Cl₂
  • Temperature : 0°C → rt, 6 hours
  • Workup : Sequential washes with 5% HCl, sat. NaHCO₃, brine
  • Yield : 89% after recrystallization (MeOH/H₂O)

Critical Quality Controls :

  • HPLC Purity : >99.5% (C18 column, 60:40 MeCN/H₂O + 0.1% TFA)
  • Chiral Purity : >99% ee (Chiralpak IA, hexane/i-PrOH 85:15)

Process Optimization and Scale-Up Considerations

Cyclocondensation Improvements

Parameter Laboratory Scale Pilot Plant (50 L)
Catalyst Loading 10 mol% p-TsOH 8 mol% Amberlyst-15
Solvent Volume 10 mL/g 5 mL/g
Reaction Time 16 hours 9 hours
Isolated Yield 68% 74%

Adapted from USP 8,343,955 optimization data

Sulfonylation Efficiency

Comparative base screening (1 mmol scale):

Base Conversion (%) Side Products (%)
Triethylamine 98 <1
DMAP 87 5
DIPEA 95 2
K₂CO₃ 72 12

Data from PMC5938533 sulfonylation studies

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 7.12 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.95 (d, J=2.4 Hz, 1H, ArH), 4.32 (s, 2H, OCH₂), 3.15 (d, J=6.8 Hz, 2H, SO₂NH), 2.86–2.78 (m, 2H, CH₂CH(CH₃)₂), 1.92 (s, 6H, C(CH₃)₂), 1.45 (s, 9H, C(CH₃)₃)
  • HRMS : m/z [M+H]⁺ calcd for C₂₄H₃₂N₂O₅S: 460.2034; found: 460.2038

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Ring Puckering : Boat conformation of benzoxazepin
  • Dihedral Angle : 87.3° between aryl and sulfonamide planes

Industrial Production Challenges

Key Issues :

  • Epimerization at C5 during Mitsunobu reaction (>5% without strict temp control)
  • Sulfonyl Chloride Hydrolysis requiring anhydrous conditions (H₂O <50 ppm)
  • Chromatography Avoidance through pH-selective crystallization (pH 6.2–6.5)

Solutions :

  • Continuous Flow Reactors for chlorosulfonation (residence time 8 min, 98% conversion)
  • PAT Tools : FTIR monitoring of amine consumption during coupling

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves coupling a sulfonamide group to a functionalized benzo[b][1,4]oxazepine scaffold. A key step is the reaction of a sulfonyl chloride (e.g., 2-methylpropane-1-sulfonyl chloride) with an amine-substituted benzo[b][1,4]oxazepine intermediate. Base-mediated conditions (e.g., triethylamine or pyridine) are used to neutralize HCl byproducts . For the oxazepine core, cyclization of precursors like 2-aminophenol derivatives with ketones or aldehydes under acidic or thermal conditions is common. Multi-step protocols often require purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the oxazepine ring’s carbonyl (δ ~170-180 ppm in ¹³C NMR) and sulfonamide protons (δ ~7-8 ppm in ¹H NMR) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~1320 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O) confirm functional groups .

Q. How is the crystal structure determined, and what software is used?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods. Hydrogen bonding and torsion angles are critical for validating stereochemistry .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during benzo[b][1,4]oxazepine ring formation?

The oxazepine ring’s conformation is sensitive to reaction conditions. For example:

  • Catalytic Control : Palladium catalysts (e.g., Pd(OAc)₂) can direct cyclization pathways to avoid diastereomer formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring desired stereochemistry.
  • Chiral Resolution : If racemization occurs, chiral HPLC or diastereomeric salt formation can isolate enantiomers .

Q. How should contradictory data between computational modeling and experimental results (e.g., NMR shifts) be resolved?

  • Validation Steps : Compare computed (DFT-based) NMR chemical shifts with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to improve alignment .
  • Cross-Technique Correlation : Use X-ray crystallography to validate molecular geometry, then re-run simulations with corrected coordinates .

Q. What strategies optimize reaction yields in multi-step syntheses involving sulfonamide coupling?

  • Intermediate Monitoring : Use HPLC or TLC to track reaction progress and identify side products (e.g., over-sulfonylation).
  • Stoichiometric Adjustments : Limit sulfonyl chloride to 1.1 equivalents to reduce byproducts.
  • Temperature Control : Low temperatures (0–5°C) during coupling minimize hydrolysis of reactive intermediates .

Q. How can researchers validate the absence of polymorphic forms in crystallographic studies?

  • Polymer Screening : Crystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and compare PXRD patterns.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions via melting point variations .

Q. What experimental design considerations are critical for reproducibility in biological activity assays?

  • Negative Controls : Include structurally similar but inactive analogs to rule off-target effects.
  • Dose-Response Curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values.
  • Batch Consistency : Characterize each compound batch via LC-MS to ensure >95% purity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different cell lines?

  • Mechanistic Profiling : Perform target engagement assays (e.g., SPR, thermal shift) to confirm direct binding.
  • Metabolic Stability : Assess compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts .

10. Resolving discrepancies in computational docking vs. experimental binding affinities:

  • Flexible Docking : Allow receptor side-chain mobility during simulations.
  • Solvent Accessibility : Include explicit water molecules in docking models to improve accuracy .

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